molecular formula C22H23ClN4O3S B6565028 N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921570-53-8

N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6565028
CAS No.: 921570-53-8
M. Wt: 459.0 g/mol
InChI Key: RIGIXCHDFLEDJL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H23ClN4O3S and its molecular weight is 459.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.1179395 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S/c1-15-2-4-16(5-3-15)10-24-20(29)12-27-19(13-28)11-25-22(27)31-14-21(30)26-18-8-6-17(23)7-9-18/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGIXCHDFLEDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Chlorophenyl Group : Known for its role in enhancing biological activity.
  • Imidazole Ring : Contributes to various biological interactions and activities.
  • Sulfanyl Group : Implicated in the modulation of enzyme activity.

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the imidazole core have been reported to demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes, particularly acetylcholinesterase (AChE) and urease. The results indicate that it possesses strong inhibitory activity against these enzymes, which are crucial in various physiological processes.

  • Acetylcholinesterase Inhibition : The inhibition of AChE is essential for the treatment of neurodegenerative diseases. Compounds with similar structures have shown IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent activity .
  • Urease Inhibition : Urease inhibitors are significant in treating conditions like urease-related infections. The synthesized compounds demonstrated IC50 values significantly lower than the standard reference (thiourea) .
EnzymeIC50 Value (µM)Reference Compound IC50 (µM)
Acetylcholinesterase0.63 - 6.2821.25
Urease1.13 - 6.2821.25

Case Studies

A series of case studies have been conducted to evaluate the biological activities of compounds similar to this compound.

  • Study on Antibacterial Properties : A study synthesized several derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that modifications in the chlorophenyl and imidazole groups significantly enhanced antibacterial activity.
  • Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of compounds featuring imidazole and sulfanyl moieties. The findings revealed that these compounds effectively inhibited AChE and urease, suggesting their potential as therapeutic agents in treating related diseases.

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